D-Alanine Sofosbuvir
Description
D-Alanine Sofosbuvir is a structural analogue and impurity of Sofosbuvir, a nucleotide analogue inhibitor approved for hepatitis C virus (HCV) treatment. As a critical quality control marker, this compound is monitored during Sofosbuvir production to ensure drug safety and efficacy . Unlike therapeutically active derivatives, its significance lies in regulatory compliance rather than direct antiviral activity.
Properties
CAS No. |
1496552-16-9; 1496552-28-3 |
|---|---|
Molecular Formula |
C22H29FN3O9P |
Molecular Weight |
529.458 |
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |
InChI Key |
TTZHDVOVKQGIBA-SGUBORNDSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine Sofosbuvir involves several steps, including the preparation of the nucleoside core and the attachment of the D-Alanine moiety. The nucleoside core of Sofosbuvir is synthesized through a series of reactions, including fluorination, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The D-Alanine moiety is then attached to the nucleoside core through peptide coupling reactions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes using safer and more efficient reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. One improved method involves reacting (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine with other raw materials in an organic solvent in the presence of a Lewis acid and an alkali .
Chemical Reactions Analysis
Types of Reactions: D-Alanine Sofosbuvir undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid moiety.
Reduction: Reduction reactions can occur at the nucleotide core, affecting the fluorine and methyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphoramidate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
Chemistry: D-Alanine Sofosbuvir is used in synthetic chemistry to study the effects of amino acid modifications on nucleotide analogs. It serves as a model compound for developing new antiviral agents with improved efficacy and stability.
Biology: In biological research, this compound is used to study the mechanisms of antiviral action and resistance. It helps in understanding how modifications to the nucleotide analog affect its interaction with viral enzymes and replication processes.
Medicine: In medical research, this compound is investigated for its potential to treat various viral infections, particularly hepatitis C. Clinical studies focus on its efficacy, safety, and pharmacokinetics in different patient populations.
Industry: In the pharmaceutical industry, this compound is used to develop new formulations and delivery methods for antiviral medications. It is also studied for its potential use in combination therapies with other antiviral agents.
Mechanism of Action
D-Alanine Sofosbuvir exerts its antiviral effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase . The compound is metabolized intracellularly to form the active uridine analog triphosphate, which incorporates into the viral RNA and acts as a chain terminator, preventing further viral replication . The D-Alanine moiety enhances the stability and bioavailability of the compound, allowing for more effective inhibition of the viral polymerase.
Comparison with Similar Compounds
Sofosbuvir Derivatives: Solubility and Permeability
Sofosbuvir derivatives, such as compounds 3 and 4 (modified for enhanced pharmacokinetics), exhibit superior solubility and permeability compared to Sofosbuvir:
| Compound | Water Solubility (log(mol/L)) | Caco2 Permeability (%) |
|---|---|---|
| Sofosbuvir | -2.271 | 28.7 |
| Compound 3 | -2.524 | 49.9 |
| Compound 4 | -2.84 | 58.2 |
Compound 4 demonstrates the highest solubility and permeability, suggesting improved oral bioavailability, a key factor in drug design .
Comparison with Broad-Spectrum Antivirals
Sofosbuvir has been repurposed against Zika virus (ZIKV) and SARS-CoV-2. Key findings include:
- Selectivity Index (SI): Sofosbuvir’s SI against ZIKV (184–1191) was 30× higher than ribavirin (SI = 6.2–38.7), indicating superior safety .
- Binding Affinity: Sofosbuvir showed stronger binding to SARS-CoV-2 RNA polymerase (-7.46 kcal/mol) compared to hydroxychloroquine (-6.13 kcal/mol) in silico studies .
Polymorphic Forms and Solubility
Sofosbuvir exists in polymorphic forms (A and B), with Form B exhibiting higher solubility:
| Polymorph | Solubility (mg/g) |
|---|---|
| Form A | 0.025 |
| Form B | 0.032 |
This difference underscores the importance of crystallization processes in optimizing drug delivery .
Impurities and Structural Analogues
D-Alanine Sofosbuvir belongs to a class of Sofosbuvir impurities, including:
- Sofosbuvir (R)-Phosphate
- Sofosbuvir D-Alaninate R/S Isomer
These impurities are structurally distinct due to modifications in the alanine moiety or phosphate group, impacting their stability and necessitating rigorous analytical monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
